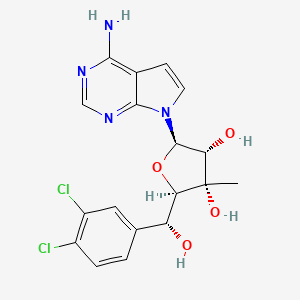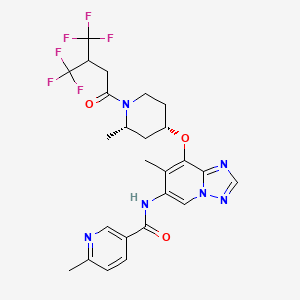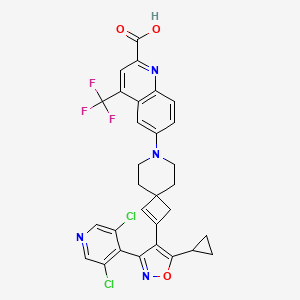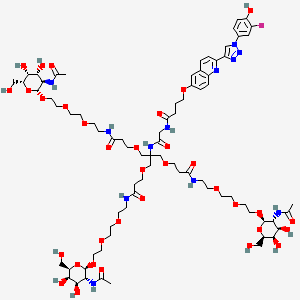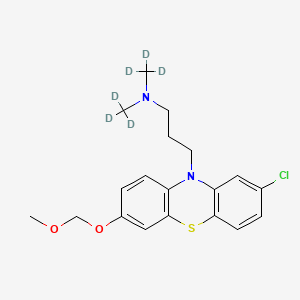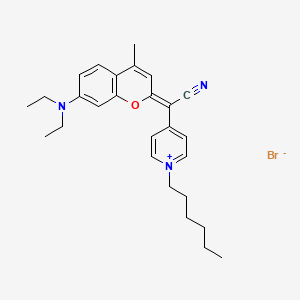
Anticancer agent 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 17 is a promising compound in the field of oncology, known for its potential to inhibit the growth of cancer cells. This compound has garnered significant attention due to its unique chemical structure and potent anticancer properties. It is part of a broader class of compounds that are being explored for their ability to target and destroy cancer cells while minimizing damage to healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of quinoxaline derivatives, which are known for their anticancer properties . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of Anticancer agent 17 may involve continuous flow synthesis techniques . This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and efficiency.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its ability to target and kill cancer cells. These derivatives are then tested for their efficacy in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies . In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression and to identify potential therapeutic targets . In medicine, it is being explored as a potential treatment for various types of cancer, including lung, breast, and colorectal cancers . In industry, it is used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 17 involves its ability to interfere with the cellular processes that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of topoisomerases, which are enzymes involved in DNA replication . By inhibiting these enzymes, the compound prevents cancer cells from dividing and growing, ultimately leading to their death. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Anticancer agent 17 is unique in its structure and mechanism of action compared to other similar compounds. For instance, it has been compared to quinoxaline derivatives, which also exhibit anticancer properties . this compound has shown greater selectivity and potency in targeting cancer cells while sparing healthy tissues. Other similar compounds include amygdalin, a naturally occurring substance with anticancer effects , and various piperazine derivatives, which have been studied for their anticancer activity . The uniqueness of this compound lies in its ability to evade multidrug resistance mechanisms and its potential for use in combination therapies .
Properties
Molecular Formula |
C27H34BrN3O |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(2E)-2-[7-(diethylamino)-4-methylchromen-2-ylidene]-2-(1-hexylpyridin-1-ium-4-yl)acetonitrile;bromide |
InChI |
InChI=1S/C27H34N3O.BrH/c1-5-8-9-10-15-29-16-13-22(14-17-29)25(20-28)26-18-21(4)24-12-11-23(19-27(24)31-26)30(6-2)7-3;/h11-14,16-19H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UWCHVCHQQRHGGV-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCC[N+]1=CC=C(C=C1)/C(=C\2/C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)/C#N.[Br-] |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(=C2C=C(C3=C(O2)C=C(C=C3)N(CC)CC)C)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
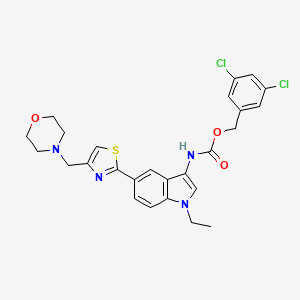
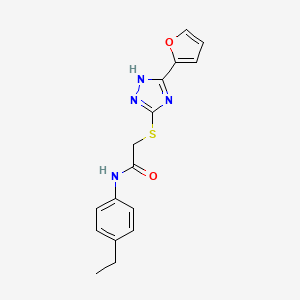
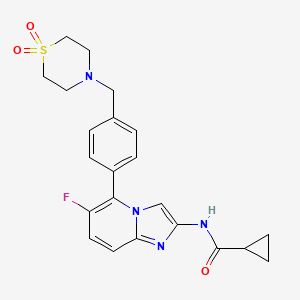
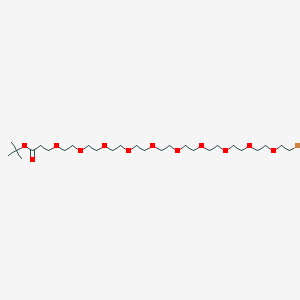
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)


